molecular formula C16H16FN3O3S2 B2422963 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide CAS No. 2034404-19-6

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide

Cat. No.: B2422963
CAS No.: 2034404-19-6
M. Wt: 381.44
InChI Key: SIDLAMXQWOJVCN-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex structure based on a benzo[c][1,2,5]thiadiazole core, a heterocyclic system known for its diverse applications in medicinal chemistry and materials science . The core structure is characterized by a cyclic sulfonamide group (2,2-dioxido) and is further substituted with fluorine and dimethyl groups, while being linked via an amide bond to a 4-(methylthio)benzamide moiety . The presence of these functional groups, including the fluoro substituent and the methylthioether, makes this compound a valuable and versatile building block for further chemical exploration. It is particularly useful for synthesizing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can leverage this compound in the design of novel pharmaceutical candidates, especially in areas targeting specific enzymes or receptors where such heterocyclic systems are prevalent. It may also serve as a key intermediate in the development of advanced materials. The exact mass and molecular formula should be verified by the purchasing researcher. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S2/c1-19-14-8-12(17)13(9-15(14)20(2)25(19,22)23)18-16(21)10-4-6-11(24-3)7-5-10/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDLAMXQWOJVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)SC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical formula is C19H18F5N5O5SC_{19}H_{18}F_{5}N_{5}O_{5}S, with a molecular weight of 523.43 g/mol. It features a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Chemical FormulaC19H18F5N5O5S
Molecular Weight523.43 g/mol
IUPAC NameThis compound
PubChem CID129896720

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with benzyl or substituted benzyl moieties have demonstrated enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents at the C-5 position of the thiadiazole ring has been shown to influence this activity positively .

Anticancer Properties

Studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have been evaluated against several cancer cell lines. A notable finding was that certain derivatives displayed cytotoxicity with IC50 values as low as 0.3 µM against pancreatic cancer cell lines (PaCa2) and demonstrated effectiveness in inhibiting proliferation in cervical cancer cell lines (HeLa) .

The mechanism by which these compounds exert their biological effects often involves interaction with critical biological targets. For instance:

  • Matrix Metalloproteinases (MMPs): Some thiadiazole derivatives have been found to inhibit MMPs by binding to their active sites. This interaction is crucial in processes related to tumor metastasis and wound healing .
  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells by modulating pathways related to apoptosis and cell proliferation .

Study 1: Antibacterial Activity

A study conducted on various thiadiazole derivatives revealed that those with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts. The study emphasized the importance of substituent positioning on the thiadiazole ring in enhancing activity against specific bacterial strains .

Study 2: Anticancer Activity

In another investigation focused on anticancer efficacy, a series of thiadiazole-based compounds were synthesized and tested against breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that compounds with specific substitutions at the C-5 position significantly inhibited cell growth and induced apoptosis .

Preparation Methods

Benzothiadiazole Core First Approach

  • Synthesis of 6-fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide :

    • Starting material: 4-fluoro-1,2-diaminobenzene.
    • Cyclization with sulfur dioxide or thionyl chloride to form the thiadiazole ring.
    • Methylation at positions 1 and 3 using methyl iodide in basic conditions.
    • Oxidation of sulfide to sulfone using hydrogen peroxide or m-CPBA.
  • Introduction of 4-(methylthio)benzamide :

    • Activation of 4-(methylthio)benzoic acid to acyl chloride using thionyl chloride.
    • Amide coupling with the benzothiadiazole amine via Schotten-Baumann conditions.

Fragment Coupling Strategy

  • Parallel synthesis of components :

    • Prepare 5-amino-6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole.
    • Synthesize 4-(methylthio)benzoyl chloride.
  • Convergent coupling :

    • React amine and acyl chloride in dichloromethane with DMAP catalyst.

Detailed Synthetic Procedures

Synthesis of Benzothiadiazole Core

Step Reagents/Conditions Purpose
1 4-Fluoro-1,2-diaminobenzene, SOCl₂, DMF, 0–5°C, 2 h Cyclization to form thiadiazole ring
2 CH₃I, K₂CO₃, DMF, 60°C, 12 h N-Methylation at positions 1 and 3
3 H₂O₂ (30%), AcOH, 80°C, 6 h Sulfide to sulfone oxidation

Key intermediate : 6-Fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide.

Preparation of 4-(Methylthio)Benzoyl Chloride

Step Reagents/Conditions Purpose
1 4-Mercaptobenzoic acid, CH₃I, NaOH, EtOH, reflux, 3 h Thiol methylation to form 4-(methylthio)benzoic acid
2 SOCl₂, toluene, 70°C, 2 h Acid to acyl chloride conversion

Intermediate characterization : ¹H-NMR (CDCl₃) δ 7.89 (d, 2H), 7.32 (d, 2H), 2.53 (s, 3H).

Amide Coupling Reaction

Procedure :

  • Dissolve 6-fluoro-1,3-dimethyl-2,2-dioxido-benzothiadiazol-5-amine (1.0 eq) in dry THF under N₂.
  • Add 4-(methylthio)benzoyl chloride (1.2 eq) and Et₃N (2.0 eq) dropwise at 0°C.
  • Warm to room temperature and stir for 12 h.
  • Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc 3:1).

Yield : 78–85% (calculated from analogous reactions in).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H-NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.98 (d, 1H, benzothiadiazole-H), 3.42 (s, 6H, N-CH₃), 2.51 (s, 3H, S-CH₃)
¹³C-NMR δ 168.5 (C=O), 152.1 (C-F), 135.4–125.2 (Ar-C), 38.9 (N-CH₃), 16.2 (S-CH₃)
HRMS m/z 424.1182 [M+H]⁺ (calc. 424.1185)

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC C18 column, MeCN:H₂O (70:30), 1 mL/min 8.32 min 98.7%

Mechanistic Considerations

The sulfone oxidation (Step 3.1) likely proceeds through a sulfinic acid intermediate, with peroxide-mediated two-electron oxidation. Methylation at nitrogen centers involves SN2 displacement, favored by the use of polar aprotic solvents like DMF. Amide bond formation follows a nucleophilic acyl substitution mechanism, where the benzothiadiazole amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Process Optimization Challenges

  • Regioselectivity in benzothiadiazole synthesis : Competing cyclization pathways may require careful control of reaction stoichiometry and temperature.
  • Sulfone stability : Over-oxidation to sulfonic acids must be avoided by monitoring reaction progress.
  • Amide coupling efficiency : Excess acyl chloride and base ensure complete conversion, but may complicate purification.

Comparative Analysis with Analogous Compounds

The synthesis shares key steps with related benzothiadiazole derivatives:

  • Ring formation : Similar to triazolothiadiazole cyclization using CS₂ and hydrazine.
  • Sulfone introduction : Mirrors oxidation methods inthiazolo[4,5-d]pyridazin-4(5H)-one syntheses.
  • Amide coupling : Comparable to procedures in p38 MAPK inhibitor development.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis of this compound requires multi-step reactions, often starting with functionalizing the benzo[c][1,2,5]thiadiazole core. Critical steps include:

  • Sulfonylation : Introducing the 2,2-dioxido group via oxidation under controlled conditions (e.g., using H₂O₂ in acetic acid) to avoid over-oxidation .
  • Amide coupling : Reacting the activated carboxylic acid derivative (e.g., acid chloride) with the substituted benzamide moiety. Use catalysts like DCC/DMAP or HATU for efficient coupling .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) are preferred for solubility and reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity. Validate purity via HPLC and ¹H/¹³C NMR .

Basic: How can the structure of this compound be confirmed spectroscopically?

Key analytical methods include:

Technique Key Peaks/Data Purpose
¹H NMR - δ 2.5–3.0 ppm (methyl groups on thiadiazole)
- δ 7.2–8.1 ppm (aromatic protons)
- δ 10.5–11.0 ppm (amide NH, if present)
Confirm substituent positions and integration ratios .
¹³C NMR - ~170 ppm (sulfone C=O)
- ~165 ppm (amide C=O)
- 110–150 ppm (aromatic carbons)
Verify electronic environments of functional groups .
IR - 1350–1380 cm⁻¹ (S=O stretching)
- 1650–1680 cm⁻¹ (amide C=O)
Identify sulfone and amide bonds .
HRMS Exact mass matching molecular formula (e.g., C₁₉H₁₈FN₃O₃S₂)Validate molecular integrity .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Design a SAR study by:

Analog synthesis : Vary substituents on the benzamide (e.g., replace methylthio with methoxy or halogens) and the thiadiazole core (e.g., adjust fluorine position) .

Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. Include positive controls (e.g., staurosporine for kinases) .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Compare with crystallographic data of similar compounds (e.g., PDB entries for benzothiadiazole-protein complexes) .

Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Mitigate by:

  • Reproducibility checks : Replicate assays in triplicate across independent labs using standardized protocols (e.g., CLIA guidelines) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that might skew results .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding variables (e.g., cell line differences) .

Advanced: What mechanistic studies are suitable for elucidating its mode of action?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to proposed targets (e.g., ATP-binding pockets) .
  • Kinetic assays : Determine inhibition constants (Ki) using Lineweaver-Burk plots for enzyme targets .
  • Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .
  • Proteomics : Perform SILAC-based profiling to identify interacting proteins in treated vs. untreated cells .

Basic: What are the optimal storage conditions to maintain stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC every 7 days .

Advanced: How can metabolic pathways be investigated for this compound?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via UPLC-QTOF-MS .
  • CYP inhibition assays : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates .
  • In silico prediction : Use ADMET Predictor or MetaCore to forecast Phase I/II metabolism sites .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups on the amide nitrogen .
  • Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance bioavailability .
  • Co-solvent systems : Test combinations of Cremophor EL, ethanol, and saline for parenteral administration .

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